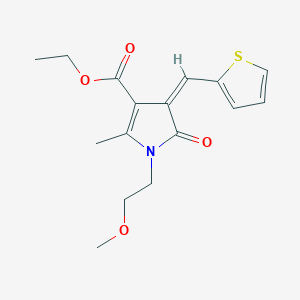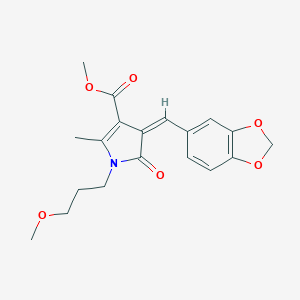![molecular formula C27H27N5O2S B302440 N-[3-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B302440.png)
N-[3-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as DMOTB-TzPh-BM and is synthesized through a specific method that involves several steps.
作用机制
The mechanism of action of DMOTB-TzPh-BM involves the inhibition of certain enzymes, including proteasomes and kinases. Proteasomes play an essential role in the degradation of proteins, and the inhibition of proteasomes can lead to the accumulation of misfolded proteins and cell death. Kinases are enzymes that play a critical role in various cellular processes, including cell growth and division. The inhibition of kinases can lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DMOTB-TzPh-BM has been shown to have several biochemical and physiological effects. This compound has been found to induce cell death in cancer cells by inhibiting proteasomes and kinases. Additionally, DMOTB-TzPh-BM has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
DMOTB-TzPh-BM has several advantages for lab experiments, including its ability to inhibit proteasomes and kinases, making it a useful tool for studying these enzymes. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, DMOTB-TzPh-BM also has limitations, including its complex synthesis method, which requires expertise in organic chemistry. Additionally, this compound is relatively expensive and may not be readily available in all research labs.
未来方向
There are several future directions for the study of DMOTB-TzPh-BM. One potential direction is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to explore the potential use of DMOTB-TzPh-BM in the treatment of inflammatory diseases. Finally, more research is needed to understand the long-term effects of this compound and its potential side effects.
Conclusion:
DMOTB-TzPh-BM is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been extensively studied for its ability to inhibit the activity of certain enzymes, including proteasomes and kinases. DMOTB-TzPh-BM has also been found to have anticancer properties and has been studied for its potential use in cancer treatment. While this compound has several advantages for lab experiments, including its well-understood mechanism of action, it also has limitations, including its complex synthesis method and relatively high cost. Overall, DMOTB-TzPh-BM has shown promising results in preclinical studies and has the potential to be a valuable tool in scientific research.
合成方法
The synthesis of DMOTB-TzPh-BM involves several steps, including the condensation of 4-methylbenzoyl chloride with 3-aminophenylboronic acid, followed by the reaction of the resulting product with 2,4-dimethylaniline. The next step involves the reaction of the resulting product with 2-bromoethyl sulfide, followed by the reaction with sodium azide to form the triazole ring. Finally, the compound is treated with a reducing agent to form the thiol group. The overall synthesis method is complex and requires expertise in organic chemistry.
科学研究应用
DMOTB-TzPh-BM has shown potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. This compound has been extensively studied for its ability to inhibit the activity of certain enzymes, including proteasomes and kinases. DMOTB-TzPh-BM has also been found to have anticancer properties and has been studied for its potential use in cancer treatment. Additionally, this compound has been used in the development of new drugs and has shown promising results in preclinical studies.
属性
产品名称 |
N-[3-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide |
|---|---|
分子式 |
C27H27N5O2S |
分子量 |
485.6 g/mol |
IUPAC 名称 |
N-[3-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C27H27N5O2S/c1-17-8-11-20(12-9-17)26(34)28-22-7-5-6-21(15-22)25-30-31-27(32(25)4)35-16-24(33)29-23-13-10-18(2)14-19(23)3/h5-15H,16H2,1-4H3,(H,28,34)(H,29,33) |
InChI 键 |
PHZCBWHZCWUIPL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)NC4=C(C=C(C=C4)C)C |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)NC4=C(C=C(C=C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302361.png)

![N-(4-bromo-3-chlorophenyl)-2-{2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B302364.png)
![N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B302366.png)
![N-(3,4-dimethylphenyl)-2-{4-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B302367.png)
![4-{[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B302368.png)
![4-{[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B302369.png)
![5-{[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302370.png)
![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302371.png)
![methyl 4-chloro-3-[5-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B302372.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B302374.png)
![5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302375.png)
![ethyl 4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B302377.png)
